methyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H11N3O4. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of methyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out by adding concentrated nitric acid and sulfuric acid to the starting material and heating the mixture at 100°C for 16 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is collected by vacuum filtration and crystallized from acetone to obtain the desired product in high yield .
Chemical Reactions Analysis
Methyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Methyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer agents.
Agriculture: It is used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials with specific properties, such as conducting polymers and coordination complexes.
Mechanism of Action
The mechanism of action of methyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, its bioactivity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Methyl 4-nitro-1-propyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Methyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate: Similar in structure but with a phenyl group instead of a propyl group, which may result in different biological activities and properties.
Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate:
Methyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate: The presence of a methyl group instead of a propyl group can influence the compound’s solubility, reactivity, and biological activity.
Properties
IUPAC Name |
methyl 4-nitro-1-propylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-10-5-6(11(13)14)7(9-10)8(12)15-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDPXPPPKXWQAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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